N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple diethylamino groups and acetylamino functionalities, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diethylaminoacetyl intermediate: This involves the reaction of diethylamine with an appropriate acyl chloride under basic conditions.
Coupling with the aromatic ring: The intermediate is then coupled with a substituted aromatic compound, such as 2-methylphenyl, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final acetylation: The final step involves acetylation of the amino groups using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted amides or amines
Scientific Research Applications
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the acetylamino groups may participate in covalent bonding with active site residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-Bis((dimethylamino)acetyl)amino)-2-methylphenyl)-2-(dimethylamino)acetamide
- **N-(3,5-Bis((diethylamino)acetyl)amino)-4-methylphenyl)-2-(diethylamino)acetamide
Uniqueness
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide is unique due to its specific substitution pattern and the presence of multiple diethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6302-17-6 |
---|---|
Molecular Formula |
C25H44N6O3 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
N-[3,5-bis[[2-(diethylamino)acetyl]amino]-4-methylphenyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C25H44N6O3/c1-8-29(9-2)16-23(32)26-20-14-21(27-24(33)17-30(10-3)11-4)19(7)22(15-20)28-25(34)18-31(12-5)13-6/h14-15H,8-13,16-18H2,1-7H3,(H,26,32)(H,27,33)(H,28,34) |
InChI Key |
GAGGPNXZPCQUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=C(C(=C1)NC(=O)CN(CC)CC)C)NC(=O)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.